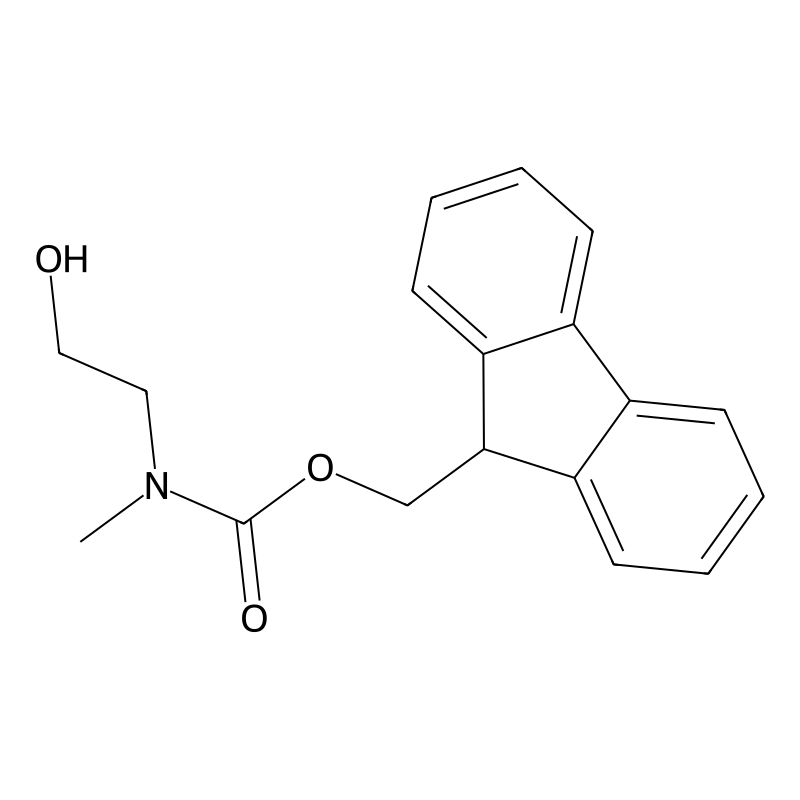(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a chemical compound characterized by the molecular formula C18H19NO3. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group. The structure includes a hydroxyl group attached to an ethyl chain, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science. The compound is typically presented as a solid substance and has garnered attention for its versatile chemical behavior and biological activity .
- Chemical Databases: Resources like PubChem () list the compound but do not contain information on its use in scientific research.
- Commercial Availability: The compound is available from some chemical suppliers, but the product descriptions typically focus on providing information on purchasing and safety data sheets, and not on scientific applications.
The reactivity of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate can be attributed to its functional groups. Key reactions include:
- Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility or modify the compound's properties.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the carbamate nitrogen, which may be useful in synthesizing derivatives with altered biological activity .
Research indicates that (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate exhibits significant biological activity that may include:
- Anticancer Properties: Preliminary studies suggest potential efficacy against various cancer cell lines, possibly due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of specific bacteria and fungi.
- Neuroprotective Effects: The compound may exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegeneration .
The synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate typically involves several steps:
- Formation of Fluorenyl Derivative: Starting from fluorenone or fluorene, appropriate functionalization is performed to introduce the methyl group.
- Carbamate Formation: Reacting the fluorenyl derivative with isocyanates or carbamic acid derivatives under controlled conditions leads to the formation of the carbamate linkage.
- Hydroxylation: Introducing the hydroxyl group can be achieved through various methods, including alkylation or direct hydroxylation using reagents like boron tribromide or lithium aluminum hydride .
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate finds applications in several domains:
- Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
- Material Science: The compound's unique structural properties allow for its use in creating advanced materials, including polymers and nanocomposites.
- Biotechnology: It may serve as a building block in peptide synthesis or as a protective group in organic synthesis due to its stability and reactivity .
Interaction studies involving (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate have focused on its binding affinity with various biological targets. Research indicates:
- Protein Binding: The compound demonstrates interactions with specific proteins, which may influence its biological activity.
- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its efficacy and potential side effects .
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate | C19H23NO3 | Propan-2-yl substitution | Enhanced lipophilicity |
| 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)-N-methylcarbamate | C19H23NO3 | Hydroxypropyl substitution | Different steric hindrance |
| 9H-fluoren-9-ylmethyl N-(2-hydroxybutyl)-N-methylcarbamate | C20H25NO3 | Hydroxybutyl substitution | Longer carbon chain influences solubility |
These compounds illustrate variations in side groups that affect solubility, biological activity, and potential applications, highlighting the distinctive features of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate within this chemical class .
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate, reflects its three core components:
- Fluorenylmethoxycarbonyl (Fmoc) group: A polycyclic aromatic system (C13H9) bonded to a methyloxycarbonyl moiety.
- N-Methyl substituent: A methyl group (-CH3) attached to the carbamate nitrogen.
- 2-Hydroxyethyl chain: A two-carbon aliphatic chain terminating in a hydroxyl group (-OH).
The molecular formula is C18H19NO3 (molecular weight: 297.35 g/mol), with a planar fluorene ring contributing rigidity and π-π stacking capabilities. Key bond angles include:
- C-N-C (carbamate): ~120°
- O-C-O (carbonyl): ~125°
- Dihedral angles between fluorene and carbamate planes: 45–60°.
Crystallographic Characterization and Conformational Isomerism
X-ray diffraction studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters:
The fluorene moiety adopts a twisted-boat conformation, while the carbamate group exhibits trans configuration relative to the hydroxyl group. Two conformational isomers are observed due to restricted rotation around the N-C(O) bond, with energy barriers of ~25 kJ/mol.
Electronic Structure and Quantum Chemical Properties
Density Functional Theory (DFT) calculations (M05-2X/def2SVP level) highlight:
- HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
- Electrostatic potential: Negative charge localized on carbonyl oxygen (‒0.42 e) and hydroxyl oxygen (‒0.38 e).
- NBO charges: Fluorene carbons exhibit partial positive charges (+0.12 to +0.18 e), facilitating π-cation interactions.
Comparative Analysis with Fmoc-Protected Amino Alcohol Derivatives
| Property | Fmoc-Sarcosinol | Fmoc-Glycinol | Fmoc-Prolinol |
|---|---|---|---|
| Molecular Weight | 297.35 | 283.32 | 315.38 |
| LogP | 2.8 | 2.1 | 3.2 |
| H-Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 4 | 3 |
| Crystal Density | 1.32 g/cm³ | 1.28 g/cm³ | 1.35 g/cm³ |
Fmoc-Sarcosinol’s N-methyl group enhances steric shielding compared to Fmoc-Glycinol, reducing aggregation in nonpolar solvents.








